N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]acetamide
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Overview
Description
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]acetamide is an organic compound characterized by the presence of a chlorophenyl group, a sulfanyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]acetamide typically involves the reaction of 2-chlorobenzyl chloride with thioethanol to form 2-[(2-chlorophenyl)methylsulfanyl]ethanol. This intermediate is then reacted with acetic anhydride to yield the final product, this compound. The reaction conditions often include the use of a base such as sodium hydroxide and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-[2-[(2-bromophenyl)methylsulfanyl]ethyl]acetamide
- N-[2-[(2-fluorophenyl)methylsulfanyl]ethyl]acetamide
- N-[2-[(2-iodophenyl)methylsulfanyl]ethyl]acetamide
Uniqueness
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]acetamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. Compared to its bromine, fluorine, and iodine analogs, the chlorine atom provides a balance of reactivity and stability, making it suitable for various applications .
Properties
IUPAC Name |
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c1-9(14)13-6-7-15-8-10-4-2-3-5-11(10)12/h2-5H,6-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFKUNIHFYCXBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCSCC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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